molecular formula C10H19N B12641298 2-Methylnonanenitrile CAS No. 85351-03-7

2-Methylnonanenitrile

Cat. No.: B12641298
CAS No.: 85351-03-7
M. Wt: 153.26 g/mol
InChI Key: YZBWLYWBKFUJNQ-UHFFFAOYSA-N
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Description

2-Methylnonanenitrile is an organic compound with the molecular formula C10H19N and a molecular weight of 153.2646 g/mol . . This compound is a nitrile, characterized by the presence of a cyano group (-CN) attached to a carbon chain.

Preparation Methods

2-Methylnonanenitrile can be synthesized through several methods:

Chemical Reactions Analysis

2-Methylnonanenitrile undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

2-Methylnonanenitrile has various applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylnonanenitrile involves its interaction with molecular targets and pathways. The cyano group (-CN) can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

2-Methylnonanenitrile can be compared with other nitriles, such as:

    Nonanenitrile: Similar structure but without the methyl group.

    2-Methylbutanenitrile: Shorter carbon chain but similar functional group.

    2-Methylpentanenitrile: Intermediate carbon chain length.

These comparisons highlight the unique properties of this compound, such as its specific molecular weight and reactivity.

Properties

CAS No.

85351-03-7

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

IUPAC Name

2-methylnonanenitrile

InChI

InChI=1S/C10H19N/c1-3-4-5-6-7-8-10(2)9-11/h10H,3-8H2,1-2H3

InChI Key

YZBWLYWBKFUJNQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(C)C#N

Origin of Product

United States

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